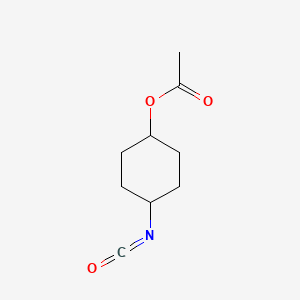

4-Acetoxycyclohexyl Isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-isocyanatocyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-7(12)13-9-4-2-8(3-5-9)10-6-11/h8-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMCLGPVKBTBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(CC1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Properties of 4 Acetoxycyclohexyl Isocyanate

The synthesis of 4-acetoxycyclohexyl isocyanate can be approached through established methods for converting carboxylic acids or amines into isocyanates. A common and versatile method is the Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate. researchgate.net In this approach, a derivative of 4-acetoxycyclohexanecarboxylic acid would be converted to the corresponding acyl azide, which then rearranges upon heating to yield the isocyanate.

Another prevalent industrial method for isocyanate synthesis is the phosgenation of amines. acs.org This would involve the reaction of 4-acetoxycyclohexylamine with phosgene (B1210022) or a phosgene equivalent like triphosgene. While effective, this method involves highly toxic reagents. rsc.orgacs.org Non-phosgene routes, such as the decomposition of carbamates, are increasingly being explored as safer alternatives. acs.org

The physical and chemical properties of this compound are determined by its constituent functional groups: the isocyanate, the cyclohexane (B81311) ring, and the acetoxy group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.20 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be >200 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., toluene, THF, chloroform) |

| Reactivity | Highly reactive towards nucleophiles (alcohols, amines, water) |

Reactivity and Reaction Mechanisms of 4 Acetoxycyclohexyl Isocyanate

The reactivity of 4-acetoxycyclohexyl isocyanate is dominated by the electrophilic nature of the carbon atom in the isocyanate group (−N=C=O). This carbon is highly susceptible to nucleophilic attack, leading to the formation of stable adducts.

The primary reactions include:

Reaction with Alcohols: In the presence of an alcohol, the isocyanate group readily forms a urethane (B1682113) (carbamate) linkage. This is the fundamental reaction for the synthesis of polyurethanes when a diol or polyol is used.

Reaction with Amines: Amines react with the isocyanate to form urea (B33335) derivatives. doxuchem.com This reaction is typically faster than the reaction with alcohols.

Reaction with Water: Water reacts with the isocyanate group to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide gas. doxuchem.com This reaction is utilized in the production of polyurethane foams, where the CO2 acts as a blowing agent.

The 4-acetoxy group (–OCOCH3) on the cyclohexyl ring can influence the reactivity of the isocyanate group. As an electron-withdrawing group, it may slightly increase the electrophilicity of the isocyanate carbon, potentially accelerating the rate of nucleophilic attack compared to an unsubstituted cyclohexyl isocyanate. Furthermore, the acetoxy group provides a site for potential secondary reactions, such as hydrolysis to a hydroxyl group under certain conditions, which could then participate in further reactions.

Applications in Polymer and Materials Science

The bifunctional nature of 4-acetoxycyclohexyl isocyanate, possessing both a reactive isocyanate group and a modifiable acetoxy group, makes it a valuable monomer in polymer and materials science.

Its primary application lies in the synthesis of functional polyurethanes. By incorporating this monomer into a polyurethane backbone, the pendant acetoxy groups can be used for post-polymerization modification. For example, the acetoxy groups could be hydrolyzed to hydroxyl groups, which can then be used to alter the polymer's hydrophilicity, serve as sites for cross-linking, or act as handles for grafting other molecules. This allows for the creation of "smart" or functional materials with tailored properties.

Blocked isocyanates, which are temporarily reacted with a blocking agent to reduce reactivity at ambient temperature, are widely used in one-component (1K) heat-curable systems for coatings, adhesives, and sealants. ijacskros.com Upon heating, the blocking agent is released, regenerating the reactive isocyanate which can then cure the system. ijacskros.com While not directly about the 4-acetoxy derivative, the principles of using blocked isocyanates are relevant to its potential applications in creating stable, one-part formulations that cure upon thermal activation. The acetoxy group itself could potentially be used in novel blocking/deblocking strategies or to influence the curing temperature.

Spectroscopic and Chromatographic Analysis of 4 Acetoxycyclohexyl Isocyanate

Exploration of Phosgene-Free and Sustainable Synthesis Routes to Isocyanates

The conventional synthesis of isocyanates relies on the use of phosgene (B1210022), a highly toxic and corrosive gas. researchgate.netrsc.org This has prompted significant research into developing safer, phosgene-free alternatives that align with the principles of green chemistry. rsc.orgresearchgate.net These sustainable methods often involve the thermal decomposition of carbamates or the use of alternative carbonyl sources. nih.govresearchgate.net

The development of bio-based isocyanates from renewable resources like biomass is a key area of sustainable chemistry. rsc.orgbiorizon.eu Researchers are investigating the use of starting materials derived from sources such as lignin, carbohydrates, and vegetable oils to produce isocyanates, thereby reducing the reliance on petrochemicals. biorizon.euresourcewise.com For a compound like this compound, this could involve sourcing the cyclohexyl precursor from bio-based feedstocks.

Key strategies in sustainable isocyanate production include:

Avoiding Hazardous Reagents: The primary goal is to eliminate the use of phosgene. researchgate.netrsc.org

Use of Renewable Feedstocks: Utilizing biomass to create the core chemical structures. biorizon.eu

Catalytic Processes: Employing catalysts to improve efficiency and reduce waste. For instance, the catalytic decomposition of carbamates is a promising phosgene-free route. nih.gov

Rearrangement Reactions as Precursors to this compound

Several classical rearrangement reactions provide powerful, phosgene-free pathways to isocyanates and can be applied to the synthesis of this compound. masterorganicchemistry.com These reactions typically involve the 1,2-migration of a group to an electron-deficient nitrogen atom, forming the isocyanate intermediate.

Curtius Rearrangement for Acyl Azide (B81097) Precursors

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide intermediate. nih.govrsc.org Discovered by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.org

The general mechanism is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. nih.gov This is particularly relevant for the synthesis of stereochemically defined cyclohexyl isocyanates.

The starting acyl azide for the synthesis of this compound would be 4-acetoxycyclohexanecarbonyl azide. This precursor can be prepared from the corresponding carboxylic acid, 4-acetoxycyclohexanecarboxylic acid, using reagents like diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acid chloride followed by reaction with sodium azide. wikipedia.org

The isocyanate product can be isolated or reacted in situ with various nucleophiles. For example, reaction with an alcohol would yield a carbamate (B1207046), while reaction with an amine would produce a urea (B33335). nih.govrsc.org

Hofmann and Lossen Rearrangements from Amide Derivatives

The Hofmann and Lossen rearrangements are alternative methods for preparing isocyanates from carboxylic acid derivatives, specifically amides and hydroxamic acids, respectively. masterorganicchemistry.comwikipedia.org

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.org The reaction is typically carried out by treating the amide with bromine and a strong base, such as sodium hydroxide. wikipedia.org The key steps involve the formation of an N-bromoamide, which then rearranges to the isocyanate upon deprotonation. wikipedia.orgchemistrysteps.com For the synthesis of this compound, the starting material would be 4-acetoxycyclohexanecarboxamide. The intermediate isocyanate can be trapped by a suitable nucleophile if desired. wikipedia.org

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgnumberanalytics.com The reaction is typically initiated by treating an O-acylated hydroxamic acid with a base. wikipedia.org This leads to a spontaneous rearrangement to the isocyanate and a carboxylate anion. The starting material for producing this compound via this route would be an activated derivative of 4-acetoxycyclohexanehydroxamic acid. The Lossen rearrangement provides a mild method for generating isocyanates that can then be used in subsequent reactions. numberanalytics.comnumberanalytics.comrsc.org

| Rearrangement | Starting Material Precursor | Key Intermediate | Key Features |

|---|---|---|---|

| Curtius | Carboxylic Acid (forms Acyl Azide) | Acyl Azide | Mild conditions, retention of stereochemistry. nih.govwikipedia.org |

| Hofmann | Primary Amide | N-bromoamide | Involves one-carbon degradation. wikipedia.org |

| Lossen | Hydroxamic Acid | O-Acylated Hydroxamic Acid | Can be performed under mild conditions. wikipedia.orgnumberanalytics.com |

Stereocontrolled Synthesis of Cyclohexyl-Functionalized Isocyanates

Controlling the stereochemistry of functionalized cyclohexyl rings is a critical aspect of modern organic synthesis. researchgate.net When preparing this compound, the spatial relationship between the acetoxy and isocyanate groups (cis or trans) can significantly impact the properties of the final molecule and any polymers or derivatives made from it.

Stereocontrol in the synthesis of such compounds can be achieved through several strategies:

Starting with a Stereodefined Precursor: The most straightforward approach is to begin with a stereochemically pure starting material, such as a specific isomer of 4-hydroxycyclohexanecarboxylic acid. The subsequent synthetic steps must then be chosen to preserve this stereochemistry.

Stereospecific Reactions: As mentioned, the Curtius rearrangement is known to proceed with retention of configuration. numberanalytics.com This means that if a pure stereoisomer of the starting acyl azide is used, the resulting isocyanate will have the same stereochemical configuration. numberanalytics.com

Diastereoselective Reactions: In cases where a mixture of stereoisomers is present, diastereoselective reactions can be employed to favor the formation of one isomer over another. This can involve the use of chiral catalysts or auxiliaries. beilstein-journals.org

Nucleophilic Addition Chemistry of the Isocyanate Functionality

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. libretexts.org This reactivity is the foundation of polyurethane and polyurea chemistry. The addition of a nucleophile to the carbonyl carbon of the isocyanate proceeds via a base-promoted or acid-catalyzed mechanism, leading to the formation of a variety of adducts. libretexts.org

The reaction between an isocyanate and an alcohol to form a urethane (B1682113) (carbamate) linkage is a cornerstone of polyurethane chemistry. researchgate.netkuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's electrophilic carbon. researchgate.net While the reaction can proceed without a catalyst, it is often accelerated by acids, bases, or organometallic compounds. researchgate.net

Kinetic investigations into urethane formation reveal a complex process. osti.gov Studies have shown that the reaction mechanism can be multimolecular, involving two or three alcohol molecules in the transition state. kuleuven.be One alcohol molecule acts as the nucleophile, while others participate by hydrogen-bonding to the isocyanate, increasing its electrophilicity and facilitating proton transfer in the transition state. kuleuven.be The reaction rate is also influenced by the steric hindrance and electronic properties of both the isocyanate and the alcohol. In the context of this compound, the stereochemistry of the cyclohexane ring (cis vs. trans) can significantly impact the accessibility of the isocyanate group.

| Kinetic Feature | Description | Source |

| Reaction Order | The reaction is typically first-order with respect to the isocyanate. However, the apparent order with respect to the alcohol can vary from one to three, suggesting its multiple roles in the mechanism. | kuleuven.be |

| Catalysis | The reaction is susceptible to catalysis by a wide range of compounds, including tertiary amines and organotin compounds, which can significantly increase the reaction rate. | researchgate.netunideb.hu |

| Mechanism | The generally accepted pathway involves a concerted nucleophilic addition across the N=C bond of the isocyanate. kuleuven.be Autocatalytic pathways, where the urethane product itself catalyzes the reaction, have also been proposed. researchgate.net |

In addition to reacting with alcohols, isocyanates readily react with primary or secondary amines to form substituted ureas. researchgate.net This reaction is generally much faster than urethane formation. The pathway is analogous, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon.

If water is present in the reaction system, it can react with the isocyanate to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide gas. osti.gov This newly formed amine can then react with another isocyanate molecule to form a urea linkage. osti.gov

Further reaction of the substituted urea with another molecule of isocyanate leads to the formation of a biuret. researchgate.netwikipedia.org This is a common secondary reaction in polyurethane synthesis, particularly at elevated temperatures, and can lead to cross-linking in the polymer network. osti.gov

| Reaction | Reactants | Product | Description | Source |

| Urea Formation | Isocyanate + Amine | Substituted Urea | A rapid nucleophilic addition reaction. | researchgate.net |

| Carbamic Acid Formation | Isocyanate + Water | Carbamic Acid | An unstable intermediate that decomposes. | osti.gov |

| In-situ Amine Formation | Carbamic Acid | Amine + CO₂ | The amine product can then form urea. | osti.gov |

| Biuret Formation | Isocyanate + Urea | Biuret | A secondary reaction leading to potential cross-linking. | researchgate.netwikipedia.org |

Formation and Kinetics of Urethane Linkages

Cycloaddition Reactions and Formation of Heterocyclic Adducts

The cumulative double bonds in the isocyanate group allow it to participate in various cycloaddition reactions, serving as a versatile building block for the synthesis of heterocyclic compounds. These reactions can be catalyzed by transition metals or Lewis acids and often proceed with high regio- and stereoselectivity. bioorg.orgnih.gov

Isocyanates can function as a two-atom component in several types of cycloadditions:

[2+2] Cycloaddition: Reaction with alkenes can form β-lactams.

[3+2] Cycloaddition: Reaction with three-atom dipoles like azomethine imines can produce bicyclic pyrazolidinone derivatives. nih.gov

[4+2] Cycloaddition (Diels-Alder): Isocyanates can act as dienophiles, reacting with dienes to form six-membered heterocyclic rings. ajaybehlacademy.com

[2+2+2] Cycloaddition: Rhodium-catalyzed cycloadditions of alkenyl isocyanates with two alkyne molecules can construct complex bicyclic pyridones and indolizidine structures. nih.gov

Ring Expansion Cycloadditions: Lewis acid-catalyzed reactions with strained three-membered rings, such as aziridines, can lead to five-membered imidazolidin-2-ones in a stereospecific manner. bioorg.org

These cycloaddition pathways provide powerful methods for constructing complex nitrogen-containing molecules from isocyanate precursors. nih.govresearchgate.net

Intramolecular Catalysis and Neighboring Group Participation by the Acetoxy Moiety (e.g., Acetoxonium Ions)

A key feature of the reactivity of this compound, particularly its stereoisomers, is the potential for the acetoxy group to act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can dramatically accelerate reaction rates and control stereochemical outcomes. dalalinstitute.comwikipedia.orgimperial.ac.uk

NGP occurs when a substituent with a lone pair of electrons is positioned appropriately (typically anti-periplanar) to the leaving group on an adjacent carbon. ajaybehlacademy.com In the case of a trans-2-acetoxycyclohexyl system with a leaving group, the acetoxy group can participate in the reaction. rsc.orgrsc.org The mechanism involves the intramolecular attack of one of the acetoxy oxygen atoms on the adjacent carbon center, displacing the leaving group to form a cyclic acetoxonium ion intermediate. rsc.org

This participation leads to a significant rate enhancement compared to the corresponding cis-isomer, where the acetoxy group is not correctly positioned for a backside attack and thus cannot provide anchimeric assistance. rsc.orgrsc.org For example, the acetolysis of trans-2-acetoxycyclohexyl tosylate is approximately 700-10,000 times faster than that of the cis-isomer. rsc.orgrsc.org While the leaving group in these studies is typically a tosylate, the principle applies to any reaction at the adjacent carbon where a partial or full positive charge develops, which could be relevant in certain catalyzed reactions of the isocyanate group itself.

| Isomer | NGP Possible? | Intermediate | Relative Rate of Acetolysis | Source |

| trans-2-Acetoxycyclohexyl derivative | Yes | Cyclic Acetoxonium Ion | High (e.g., ~700-10,000x faster than cis) | rsc.orgrsc.org |

| cis-2-Acetoxycyclohexyl derivative | No (Sterically hindered) | Classical Carbocation | Low | rsc.orgrsc.org |

Regioselective and Stereoselective Aspects of Isocyanate Reactivity

The stereochemistry of the cyclohexane ring in this compound is crucial in dictating the stereochemical course of its reactions, largely due to the principles of neighboring group participation.

The stereochemical outcome of a substitution reaction is directly linked to the participation of the acetoxy group. imperial.ac.uk

Without NGP (cis-isomer): The reaction proceeds through a standard Sₙ2 mechanism. The external nucleophile attacks the carbon center, displacing the leaving group in a single step. This results in a straightforward inversion of configuration. rsc.org

Therefore, the starting stereochemistry of the acetoxycyclohexyl system directly determines the stereochemistry of the product. pearson.com

Regioselectivity, or the preference for reaction at one site over another, is also a key aspect, particularly in cycloaddition reactions. In the rhodium-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates, for instance, the nature of the reactants and ligands can determine whether the reaction yields a lactam or a vinylogous amide product, demonstrating high levels of both regioselectivity and product selectivity. nih.gov The electronic properties and steric hindrance of the isocyanate and its reaction partner guide the orientation of the addition, ensuring a specific constitutional isomer is formed preferentially. karger.com

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its stability, geometry, and reactivity. The electronic structure of this compound is characterized by the interplay between the cyclohexane scaffold and its two functional groups.

The acetoxy group (–OCOCH₃), while also containing electronegative oxygen atoms, can participate in neighboring group effects, potentially influencing reaction rates at the isocyanate moiety or on the cyclohexane ring itself. Studies on molecules like trans-2-acetoxycyclohexyl 4-toluenesulfonate have shown that the acetoxy group can participate in intramolecular reactions, forming an acetoxonium ion intermediate. rsc.org This highlights the potential for complex electronic interactions between the substituents. The reactivity of isocyanates is also influenced by the nature of the group they are attached to; aliphatic and cycloaliphatic isocyanates generally exhibit different reaction rates compared to aromatic isocyanates due to differing electronic effects (electron-donating alkyl groups vs. electron-withdrawing aryl groups). mdpi.com

Density Functional Theory (DFT) Applications for Reaction Mechanisms

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex reaction mechanisms. rsc.org It is widely used to investigate the atomic-level details of chemical reactions, including those involving isocyanates. numberanalytics.com

A primary application of DFT is to elucidate the mechanisms of reactions such as urethane formation, which occurs when an isocyanate reacts with an alcohol. Computational studies on model systems, like the reaction between phenyl isocyanate and methanol, have detailed the formation of a reactant complex, a transition state, and the final urethane product. mdpi.comresearchgate.net These calculations show that the reaction proceeds via a concerted mechanism where the alcohol's oxygen attacks the isocyanate carbon while the alcohol's proton is transferred to the isocyanate nitrogen. mdpi.com DFT can also model how catalysts, such as tertiary amines, lower the activation energy barrier for this transformation by facilitating proton transfer. mdpi.comresearchgate.net

For this compound, DFT could be used to model its reaction with various polyols to predict reaction rates and product distributions. Furthermore, DFT is employed to study cycloaddition reactions where the isocyanate's C=N or C=O bonds can act as dipolarophiles. acs.org The choice of functional and basis set is critical for accuracy, with hybrid functionals often being employed for mechanistic studies. mdpi.com

| Methodology | Description | Typical Application in Isocyanate Chemistry | Reference |

|---|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimization and frequency calculations of reactants, products, and transition states in urethane formation. | mdpi.comresearchgate.net |

| M06-2X | A high-nonlocality hybrid meta-GGA functional with 54% HF exchange. It is well-suited for main-group thermochemistry and kinetics. | Used for studying mechanisms of cycloaddition reactions involving isocyanates, providing accurate barrier heights. | nih.govacs.org |

| BHandHLYP | A hybrid functional that includes a higher percentage of Hartree-Fock exchange, making it suitable for describing transition states. | Applied to model catalyst-free and catalyzed urethane formation, successfully locating transition states, including proton shifts. | mdpi.comresearchgate.net |

| 6-31G(d) | A Pople-style basis set of double-zeta quality that includes polarization functions on heavy (non-hydrogen) atoms. | Commonly used for initial geometry optimizations in combination with various functionals. | researchgate.net |

| cc-pVTZ | A Dunning-style correlation-consistent basis set of triple-zeta quality. | Used for high-accuracy single-point energy calculations on optimized geometries to refine reaction and activation energies. | acs.org |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net This technique is particularly valuable for analyzing the conformational landscape of flexible molecules like this compound and for simulating reaction pathways in a solvent environment.

The cyclohexane ring predominantly exists in a chair conformation. For a 1,4-disubstituted cyclohexane, two diastereomers are possible: cis and trans. In each case, the substituents can be in either an axial or equatorial position. MD simulations can be used to explore the energy differences between these various conformers and the barriers for ring-flipping, which interchanges the axial and equatorial positions. nih.gov The conformational preference (e.g., whether the bulky isocyanate and acetoxy groups prefer equatorial positions) has significant implications for the molecule's reactivity and its interaction with other molecules or surfaces.

MD is also used to study reaction dynamics explicitly. arxiv.org Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces at each step, can simulate the entire course of a reaction, such as a glycosylation, in the presence of explicit solvent molecules. nih.gov For this compound, AIMD could track the trajectory of a reacting alcohol, revealing the role of solvent molecules in stabilizing intermediates and transition states, which is a level of detail that implicit solvent models used in static DFT calculations cannot capture. nih.gov

Computational Analysis of Energetic Profiles and Transition States

A key goal of computational reaction studies is to map the potential energy surface (PES) that connects reactants to products. numberanalytics.com This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states. solubilityofthings.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. numberanalytics.comsolubilityofthings.com

For isocyanate reactions, such as the formation of urethanes, computational chemists use various algorithms to locate the transition state structure. mdpi.comresearchgate.net Once found, frequency calculations are performed to confirm that it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

DFT calculations on the reaction of phenyl isocyanate with methanol, for example, have determined the activation energy and the reaction energy. mdpi.com These studies show that in the presence of a catalyst, the activation barrier is significantly lowered. mdpi.com Similar calculations for this compound would provide a quantitative prediction of its reactivity. The energetic profile can reveal whether a reaction is thermodynamically favorable (products are lower in energy than reactants) and kinetically accessible (the activation energy is not prohibitively high). mdpi.comresearchgate.net

| System | Relative Energy of Reactant Complex (RC) | Activation Energy (Ea) of Transition State (TS) | Relative Energy of Product (P) | Computational Method | Reference |

|---|---|---|---|---|---|

| Catalyst-Free | 0.00 kJ/mol (Reference) | +120.18 kJ/mol | -90.33 kJ/mol | G3MP2BHandHLYP/SMD(acetonitrile) | mdpi.com |

| With Catalyst 1 (DBU) | -36.95 kJ/mol | +15.35 kJ/mol | -90.33 kJ/mol | G3MP2BHandHLYP/SMD(acetonitrile) | researchgate.net |

| With Catalyst 6 (DABCO) | -22.19 kJ/mol | +47.07 kJ/mol | -90.33 kJ/mol | G3MP2BHandHLYP/SMD(acetonitrile) | researchgate.net |

| Note: Energies are relative to the separated reactants. The activation energy is calculated from the reactant complex. This data is for a model system and illustrates the type of information obtained from computational analysis. DBU and DABCO are amine catalysts. |

Role of this compound in Polyurethane Synthesis

Polyurethanes (PUs) are a versatile class of polymers formed through the reaction of isocyanates with polyols. uma.pttsijournals.com The properties of the resulting polyurethane are highly dependent on the chemical structure of the isocyanate and polyol monomers used. mdpi.com While aromatic isocyanates like 4,4'-methylene diphenyl diisocyanate (MDI) and tolylene-2,4-diisocyanate (TDI) are common, aliphatic isocyanates such as this compound offer distinct characteristics. mdpi.com

The synthesis of polyurethanes typically involves the reaction of a di- or polyisocyanate with a polyol, which can be a polyether, polyester, or polycarbonate diol. google.com In the case of this compound, its isocyanate group (-NCO) readily reacts with the hydroxyl (-OH) groups of a polyol in the presence of a catalyst, such as dibutyltin (B87310) dilaurate, to form urethane linkages. uma.pt The acetoxy group (CH₃COO-) on the cyclohexane ring can also influence the polymer's properties, potentially offering sites for post-polymerization modification or affecting solubility and thermal behavior. The general reaction for polyurethane formation is a step-wise polyaddition. tsijournals.com

The structure of the isocyanate plays a crucial role in determining the final properties of the polyurethane, including its mechanical strength, thermal stability, and adhesion. mdpi.com For instance, isocyanates with higher symmetry can facilitate the formation of hydrogen bonds, which in turn influences phase separation and tensile strength. mdpi.com

Table 1: Common Isocyanates in Polyurethane Synthesis

| Isocyanate Name | Abbreviation | Type |

| 4,4'-Methylene diphenyl diisocyanate | MDI | Aromatic |

| Tolylene-2,4-diisocyanate | TDI | Aromatic |

| Hexamethylene diisocyanate | HDI | Aliphatic |

| Isophorone diisocyanate | IPDI | Aliphatic |

| Dicyclohexylmethane-4,4'-diisocyanate | HMDI | Aliphatic |

This table is based on information from a study on the effects of isocyanate structure on polyurethane properties. mdpi.com

Controlled Polymerization Techniques for Isocyanate Monomers

The inherent reactivity of isocyanates presents challenges for controlled polymerization, often leading to undesirable side reactions. usm.edu However, several controlled radical polymerization (CRP) techniques have been developed to precisely engineer polymers from isocyanate-functional monomers. usm.eduusm.edu These methods aim to control molecular weight, polydispersity, and polymer architecture. sigmaaldrich.com

Key controlled radical polymerization techniques include:

Atom Transfer Radical Polymerization (ATRP) : A widely used method for preparing polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.commdpi.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : This technique allows for the synthesis of well-defined polymers and has seen a significant increase in use. sigmaaldrich.comrsc.org

Nitroxide-Mediated Polymerization (NMP) : Another relevant technique in the research community for controlled radical polymerization. sigmaaldrich.commdpi.com

For isocyanate monomers specifically, living anionic polymerization has also been developed to control molecular weight and achieve narrow dispersity. acs.org This method has largely overcome the issue of cyclotrimerization, a common side reaction in the anionic polymerization of isocyanates. acs.org

To mitigate the high reactivity of the isocyanate group during polymerization, a common strategy is to use "blocked" isocyanates. usm.eduusm.edu In this approach, the isocyanate group is temporarily protected by a blocking agent, such as a phenol, lactam, or oxime. usm.eduusm.edu The protected monomer can then be polymerized using techniques like CRP. Subsequently, the blocking agent can be removed, typically by thermal deprotection, to regenerate the reactive isocyanate group for further reactions. usm.eduusm.edu

Copolymerization Studies with this compound and Co-monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for tailoring the properties of the final polymer. In the context of this compound, copolymerization with various co-monomers can lead to materials with a wide range of functionalities and characteristics.

For instance, the direct copolymerization of isocyanates with epoxides, mediated by catalysts like trialkylboranes, can produce polyurethanes. researchgate.net This ring-opening copolymerization offers an alternative route to conventional polyurethane synthesis. researchgate.net The choice of initiator and catalyst can influence the rate and regioselectivity of the copolymerization. researchgate.net

Another approach involves the copolymerization of an isocyanate-containing monomer with other vinyl monomers. For example, a monomer containing both an isocyanate group and a polymerizable group like an acrylate (B77674) can be copolymerized with other acrylates or styrenes. The isocyanate group can then be used for post-polymerization modification.

Table 2: Example of Copolymerization Conditions for Epoxide and CO₂

| Catalyst | Temperature (°C) | Pressure (bar CO₂) | Polymer Selectivity (%) | Carbonate Linkages (%) |

| LInOtBu | 60 | 1 | >99 | 98 |

| cumylLInOtBu | 80 | 1 | 95 | 96 |

This data is from a study on indium catalysts for CO₂/epoxide ring-opening copolymerization and is illustrative of the types of data collected in copolymerization studies. acs.org

Surface-Initiated Polymerization (SIP) with Isocyanate Functional Polymers

Surface-initiated polymerization (SIP) is a versatile technique for modifying the physicochemical properties of surfaces by growing polymer chains directly from surface-bound initiators. usm.edunih.gov This "grafting from" approach allows for the creation of dense and stable polymer layers, often referred to as polymer brushes. usm.edu

When combined with isocyanate-functional polymers, SIP offers a powerful method for creating highly reactive and modifiable surfaces. usm.edu One strategy involves the surface-initiated polymerization of blocked isocyanate-functional monomers. usm.eduusm.edu After polymerization, the isocyanate groups can be deprotected and subsequently reacted with other molecules, such as thiols, in a "click" reaction to introduce specific functionalities to the surface. usm.eduusm.edu This post-polymerization modification allows for the creation of complex and tailored surface chemistries.

Various SIP techniques can be employed, including ATRP, RAFT, and NMP, where initiators are first covalently attached to the substrate surface. mdpi.com For example, a surface-bound photoinitiator can be used to initiate the polymerization of blocked isocyanate monomers in the presence of UV light. usm.edu Another approach utilizes a surface-tethered catalyst, such as a titanium (IV) complex, to initiate the polymerization of isocyanate monomers from the surface. nih.gov

This ability to create well-defined polymer brushes with reactive isocyanate functionalities has significant potential in areas such as biosensors, coatings, and advanced materials where precise control over surface properties is critical. mdpi.com

Applications of 4 Acetoxycyclohexyl Isocyanate in Complex Organic Synthesis

Multi-Component Reactions (MCRs) with Isocyanates

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.govorganic-chemistry.org Isocyanates are pivotal components in several named MCRs, most notably the Ugi and Passerini reactions, which are fundamental in generating molecular diversity and complexity. nih.govbeilstein-journals.org These reactions are particularly powerful in the field of medicinal chemistry for the rapid synthesis of compound libraries and peptidomimetics—molecules that mimic the structure and function of peptides. nih.govnih.govrsc.org

The Ugi four-component reaction (U-4CR) typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgmdpi.com A variation of this reaction can substitute the carboxylic acid with an isocyanate, reacting with a nitrile imine and an isocyanide to form complex heterocyclic scaffolds. nih.gov Similarly, the Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. beilstein-journals.orgwikipedia.orgresearchgate.net

As a source of the isocyanate functional group, 4-Acetoxycyclohexyl Isocyanate can be employed in these MCR frameworks. Its participation would introduce the 4-acetoxycyclohexyl moiety into the final complex molecule, a structural feature that can be leveraged to enhance pharmacological properties or to create specific three-dimensional arrangements. beilstein-journals.org The ability to generate complex, peptide-like structures in a single, atom-economical step makes MCRs a powerful strategy. beilstein-journals.org

Table 1: Illustrative Role of an Isocyanate in a Modified Ugi-type Multi-Component Reaction

| Reactant Type | Example Component | Role in Reaction |

|---|---|---|

| Nitrile Imine | Generated in situ | Dipolar species |

| Isocyanide | tert-Butyl isocyanide | C1-synthon, nucleophilic/electrophilic carbon |

| Isocyanate | This compound | Electrophilic partner, replaces carboxylic acid |

| Product | Complex Heterocycle (e.g., 1,2,4-triazinedione scaffold) | Incorporates all four components |

This table illustrates a conceptual application based on established MCR principles where an isocyanate is a key reactant. nih.gov

Derivatization for Functional Material Precursors

Isocyanates are fundamental precursors in polymer chemistry, most notably for the synthesis of polyurethanes, which are polymers linked by carbamate (B1207046) (urethane) groups. techscience.comtechscience.com Conventional polyurethanes are produced through the polyaddition reaction of diisocyanates with polyols (compounds with multiple hydroxyl groups). wikipedia.org

While this compound is a monofunctional isocyanate, it serves as an important tool for the derivatization and synthesis of specialized functional material precursors. Its isocyanate group reacts readily and selectively with hydroxyl groups to form stable carbamate linkages. wikipedia.orgmit.edu This reaction can be used to:

Introduce the Acetoxycyclohexyl Moiety: The compound can be reacted with a polymer or monomer containing hydroxyl groups. This introduces the bulky and non-polar cyclohexyl ring, which can modify the material's physical properties, such as its glass transition temperature, thermal stability, or hydrophobicity.

Create Precursors for Non-Isocyanate Polyurethanes (NIPUs): The reaction of this compound with a diol would yield a bis-carbamate. The acetate (B1210297) group on this molecule could then be hydrolyzed to a hydroxyl group, creating a new polyol. This new polyol, now containing the cyclohexyl scaffold, could be used in subsequent polymerization reactions, including greener, isocyanate-free routes that often involve cyclic carbonates. techscience.comresearchgate.netmdpi.com

Chain Termination/Modification: In a conventional polyurethane synthesis, a monofunctional isocyanate like this compound can be used as a chain terminator to control the molecular weight of the resulting polymer.

The synthesis of precursors for materials like polyurethanes is a significant area of research, with a growing focus on sustainable and bio-based sources. techscience.comresearchgate.net The derivatization capabilities of this compound allow for the precise tuning of precursor structures to achieve desired material properties.

Table 2: Formation of a Carbamate Linkage for Material Derivatization

| Reactant 1 | Reactant 2 | Linkage Formed | Product Class |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Urethane (B1682113) (Carbamate) | Carbamate Ester |

| R-N=C=O | R'-OH | R-NH-CO-OR' |

This table shows the fundamental reaction between an isocyanate and an alcohol, which is the basis for polyurethane chemistry and material modification. wikipedia.org

Utilization as a Synthetic Intermediate for Advanced Chemical Structures

The isocyanate functional group is a highly versatile and reactive handle in organic synthesis, making compounds like this compound valuable intermediates for creating advanced chemical structures. researchgate.netresearchgate.netresearchgate.net Its primary utility lies in its ability to react with a wide range of nucleophiles to form stable products, providing a reliable method for introducing the 4-acetoxycyclohexyl scaffold into a target molecule. wikipedia.org

Key transformations involving this compound as a synthetic intermediate include:

Synthesis of Ureas: The reaction with primary or secondary amines is rapid and efficient, yielding substituted ureas. researchgate.net This linkage is common in many biologically active compounds and pharmaceuticals.

Synthesis of Carbamates: As discussed previously, the reaction with alcohols or phenols yields carbamates. mit.eduorganic-chemistry.org Carbamates are not only the building blocks of polyurethanes but are also widely used as protecting groups for amines in multi-step synthesis and are present in numerous drug molecules. mit.edu

Synthesis of Sulfonylureas: Reaction with sulfonamides can produce sulfonylureas, a class of compounds known for their applications in medicine and agriculture. rhhz.net

The use of this compound allows synthetic chemists to introduce a specific alicyclic moiety with a latent functional group (the acetate). The cyclohexyl ring can impart conformational rigidity or improve lipophilicity, which is often desirable in drug design. unibe.ch The acetate ester can be carried through several synthetic steps and then selectively hydrolyzed to reveal a hydroxyl group, which can be used for further modifications, such as linking to another molecule or altering the compound's solubility. This makes it a strategic building block for late-stage functionalization of complex molecules. organic-chemistry.org

Table 3: Key Reactions of this compound as a Synthetic Intermediate

| Reactant | Product Functional Group | Significance |

|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Urea (B33335) (-NH-CO-NH-R) | Formation of stable linkages found in bioactive molecules. researchgate.net |

| Alcohol/Phenol (R-OH) | Carbamate (-NH-CO-O-R) | Creation of key structures in pharmaceuticals and for protecting groups. mit.eduorganic-chemistry.org |

| Water (H₂O) | Unstable Carbamic Acid, then Amine | Can be a route to the corresponding 4-acetoxycyclohexylamine. wikipedia.org |

Advanced Spectroscopic and Analytical Methodologies in Isocyanate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of isocyanates and for probing reaction mechanisms. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. libretexts.org

In the context of 4-acetoxycyclohexyl isocyanate, ¹H NMR spectroscopy would be used to identify the protons on the cyclohexane (B81311) ring and the acetyl group. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants of these protons provide information about their connectivity and stereochemical relationships. organicchemistrydata.org For instance, the protons attached to the carbon bearing the isocyanate group and the acetoxy group would exhibit characteristic chemical shifts influenced by the electronegativity of the neighboring nitrogen and oxygen atoms. ucl.ac.uk

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. magritek.com The carbon atom of the isocyanate group (–N=C=O) typically appears in a distinct region of the spectrum. The chemical shifts of the cyclohexyl ring carbons would confirm the presence of the ester and isocyanate functionalities and their positions. researchgate.net

NMR is also a powerful tool for mechanistic studies of isocyanate reactions. unh.edu For example, in situ NMR can be used to monitor the progress of a reaction, such as the formation of urethanes or polyurethanes, by observing the disappearance of reactant signals and the appearance of product signals over time. researchgate.net This allows for the determination of reaction kinetics and the identification of transient intermediates. doi.orgacs.org For instance, in the reaction of an isocyanate with an alcohol, the formation of the urethane (B1682113) linkage can be followed by monitoring the changes in the chemical shifts of the protons and carbons near the reaction center. unh.edu Furthermore, advanced NMR techniques like 2D NMR (e.g., COSY, HMQC) can establish correlations between protons and carbons, aiding in the complete and unambiguous assignment of complex molecular structures. organicchemistrydata.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups Relevant to this compound

| Functional Group | Nucleus | Typical Chemical Shift (ppm) |

| Isocyanate (R-NCO) | ¹³C | 120 - 130 |

| Ester Carbonyl (R-C(O)O-R') | ¹³C | 160 - 180 |

| Cyclohexane (CH) | ¹H | 1.0 - 2.5 |

| Cyclohexane (CH) | ¹³C | 20 - 55 |

| Acetyl Methyl (CH₃) | ¹H | 2.0 - 2.5 |

| Acetyl Methyl (CH₃) | ¹³C | 20 - 30 |

| CH-O | ¹H | 3.5 - 4.5 |

| CH-N | ¹H | 2.5 - 4.0 |

| CH-O | ¹³C | 60 - 80 |

| CH-N | ¹³C | 40 - 60 |

Note: These are general ranges and the exact chemical shifts for this compound would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is essential for identifying functional groups and monitoring the progress of reactions involving isocyanates. researchgate.netnih.govoup.com The isocyanate group (–N=C=O) has a very strong and characteristic absorption band in the IR spectrum, typically appearing around 2250–2280 cm⁻¹. spectroscopyonline.com This intense band is due to the asymmetric stretching vibration of the N=C=O group and serves as a clear indicator of the presence of an isocyanate. spectroscopyonline.com

In the case of this compound, the IR spectrum would also show a strong absorption for the carbonyl group (C=O) of the acetate (B1210297) ester, usually in the region of 1735–1750 cm⁻¹. The presence of C-O stretching bands would further confirm the ester functionality.

IR spectroscopy is particularly valuable for real-time reaction monitoring. researchgate.netmt.com For example, in the reaction of this compound with an alcohol to form a urethane, the disappearance of the strong isocyanate band at ~2270 cm⁻¹ and the simultaneous appearance of new bands corresponding to the urethane linkage (e.g., N-H stretch around 3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹) can be tracked over time. researchgate.netazom.com This allows for the determination of reaction kinetics and endpoint. mt.com Fiber-optic probes can be used for in-situ monitoring of reactions in the reaction vessel. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netnih.gov While the N=C=O asymmetric stretch is strong in the IR, the symmetric stretch may be more prominent in the Raman spectrum. Raman can also be a powerful tool for studying reaction mechanisms and identifying intermediates. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250 - 2280 | Very Strong |

| Ester (–C=O) | Stretch | 1735 - 1750 | Strong |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

| Urethane (N-H) | Stretch | 3200 - 3400 | Medium |

| Urethane (C=O) | Stretch | 1680 - 1720 | Strong |

Mass Spectrometry for Product Identification and Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing its fragmentation patterns. nih.gov For this compound, MS would be used to confirm its molecular weight and to identify products from its various reactions. buct.edu.cn

Different ionization techniques can be employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate ions from the analyte molecules. nih.govresearchgate.net The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern can provide valuable structural information. For instance, the fragmentation of this compound might involve the loss of the isocyanate group, the acetyl group, or cleavage of the cyclohexane ring.

In the context of reaction product analysis, MS is invaluable. nih.govresearchgate.net For example, when this compound reacts with another molecule, MS can be used to identify the m/z of the resulting product, confirming that the reaction has occurred and providing the molecular weight of the new compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion of the product, providing further structural details and confirming the connectivity of the atoms. researchgate.netnih.govresearchgate.net This is particularly useful in identifying unknown byproducts or characterizing complex reaction mixtures. nih.gov

Deuterium (B1214612) Labeling Studies (e.g., this compound-d10) for Mechanistic Insights

Deuterium labeling is a powerful technique used to trace the path of atoms through a chemical reaction and to elucidate reaction mechanisms. researchgate.netresearchgate.net In this method, one or more hydrogen atoms in a reactant molecule are replaced with deuterium atoms. Since deuterium has nearly the same chemical properties as hydrogen but a different mass, its presence and location in the products can be determined using techniques like NMR and mass spectrometry.

For a compound like this compound, a deuterated version such as this compound-d10 (where the ten hydrogens on the cyclohexane ring are replaced by deuterium) could be synthesized and used in mechanistic studies. For example, if this deuterated isocyanate were reacted with a compound containing a reactive C-H bond, the location of the deuterium atoms in the final product could reveal whether a hydrogen (or deuterium) atom transfer step was involved in the mechanism.

Kinetic isotope effect (KIE) studies can also be performed using deuterium-labeled compounds. The KIE is the ratio of the rate of reaction of the non-deuterated compound to the rate of reaction of the deuterated compound. A significant KIE (typically greater than 1) indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. acs.org This information is crucial for understanding the transition state of the reaction and for validating proposed mechanisms. mdpi.com Deuterium labeling studies have been instrumental in understanding the mechanisms of a wide range of organic reactions, and they would be a valuable tool in the detailed investigation of the reactivity of this compound. nih.gov

Q & A

Basic: What safety protocols are essential when handling 4-Acetoxycyclohexyl Isocyanate in laboratory settings?

Methodological Answer:

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure. Safety showers and eye baths must be accessible .

- PPE Requirements :

- Waste Management : Contaminated gloves and materials must be disposed of per laboratory regulations and local laws .

Basic: Which initial characterization techniques are recommended for verifying the purity and structure of this compound?

Methodological Answer:

- FTIR Spectroscopy : Monitor the isocyanate (-NCO) peak at ~2270 cm⁻¹ to confirm functional group integrity .

- Gravimetric Analysis : Track mass changes during curing or decomposition to assess reactivity .

- Chromatography (HPLC/GC) : Quantify impurities using retention time comparisons against standards. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Basic: How should researchers design synthesis experiments involving this compound?

Methodological Answer:

- Reaction Optimization : Use carbamate precursors (e.g., O-methyl-N-cyclohexyl carbamate) and monitor thermal decomposition kinetics. Track byproducts via GC-MS .

- Kinetic Studies : Employ differential scanning calorimetry (DSC) to study exothermic peaks during decomposition. Correlate temperature ramps with reaction rates .

- Control Parameters : Maintain anhydrous conditions to prevent hydrolysis of isocyanate groups.

Advanced: How can conflicting data in reaction kinetics or conversion rates be resolved during isocyanate studies?

Methodological Answer:

- Multi-Technique Validation : Combine FTIR (real-time conversion), gravimetry (mass loss), and dynamic mechanical analysis (DMA) to cross-validate hardness and glass transition temperature (Tg) data .

- Statistical Analysis : Apply the Kelley-Bueche equation to simulate Tg evolution and identify deviations caused by solvent retention or incomplete curing .

- Error Mitigation : Quantify uncertainties from instrumental drift (e.g., pendulum hardness tests) via triplicate measurements .

Advanced: What advanced analytical methods are suitable for probing the reactivity of this compound in polyurethane systems?

Methodological Answer:

- Transient Mapping : Use synchronized FTIR and pendulum hardness tests to correlate isocyanate conversion with mechanical properties over time .

- Dynamic Mechanical Analysis (DMA) : Measure viscoelastic behavior to assess crosslinking efficiency. Compare storage/loss moduli across solvent-suppressed vs. open environments .

- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways with cyclohexyl intermediates .

Advanced: How should researchers critically evaluate literature on isocyanate reactivity and safety?

Methodological Answer:

- Source Prioritization : Use authoritative databases (SciFinder, Reaxys) to filter studies indexed in CAS or peer-reviewed journals. Avoid non-peer-reviewed platforms .

- Data Cross-Referencing : Validate claims against regulatory databases (ECHA, IARC) and spectral libraries (NIST) .

- Bias Assessment : Scrutinize industry-funded studies for methodological gaps, such as omitted exposure controls in toxicity reports .

Advanced: What strategies optimize reaction conditions for this compound in novel polymer formulations?

Methodological Answer:

- Solvent Selection : Test aprotic solvents (e.g., DMF, THF) to minimize side reactions. Use gravimetry to quantify solvent retention post-curing .

- Catalyst Screening : Evaluate organotin catalysts (e.g., dibutyltin dilaurate) for acceleration of urethane bond formation. Monitor via FTIR peak attenuation .

- Scaling Considerations : Replicate small-scale reactions in pilot reactors with real-time IR probes to maintain stoichiometric balance .

Advanced: How can long-term stability studies be structured to assess degradation of this compound-based materials?

Methodological Answer:

- Accelerated Aging : Expose samples to elevated temperatures (60–80°C) and humidity (75% RH). Track hydrolysis via FTIR (-NCO peak reduction) and DMA (Tg shifts) .

- Leachate Analysis : Use LC-MS to identify degradation byproducts (e.g., cyclohexylamine) in simulated physiological fluids .

- Regulatory Alignment : Compare results with OECD guidelines for environmental persistence and IARC carcinogenicity thresholds .

Advanced: What methodologies detect cross-contamination or unintended side products in isocyanate synthesis?

Methodological Answer:

- Headspace GC-MS : Identify volatile byproducts (e.g., methyl isocyanate) during carbamate decomposition .

- X-ray Photoelectron Spectroscopy (XPS) : Surface analysis to detect amine contaminants from incomplete reactions .

- Biological Monitoring : Urinary hexane diamine biomarkers for occupational exposure assessment .

Advanced: How can computational modeling enhance the understanding of this compound’s reactivity?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions and diffusion barriers in polymer matrices .

- Quantum Mechanics (QM) : Calculate activation energies for isocyanate-alcohol reactions to predict kinetic bottlenecks .

- Machine Learning : Train models on reaction datasets (e.g., Reaxys) to optimize catalyst-substrate pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.